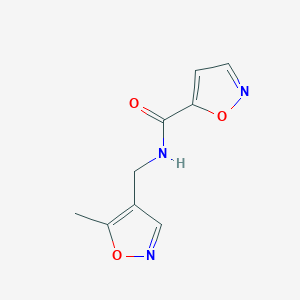

N-((5-methylisoxazol-4-yl)methyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential . Isoxazole derivatives have been studied for their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .

Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .

Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The synthetic and therapeutic expedition of isoxazole and its derivatives has been a focus of many research studies .

Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary greatly depending on the specific derivative and its structure .

Scientific Research Applications

Antimicrobial Activity

Oxazole derivatives have been found to have antimicrobial properties. They can inhibit the growth of certain bacteria and fungi, making them potentially useful in the treatment of various infections .

Anticancer Activity

Some oxazole derivatives have shown anticancer properties. They can inhibit the growth of cancer cells, and could potentially be used in the development of new cancer treatments .

Anti-inflammatory Activity

Oxazole derivatives can also have anti-inflammatory effects. This makes them potentially useful in the treatment of conditions characterized by inflammation, such as arthritis .

Antidiabetic Activity

Some oxazole derivatives have been found to have antidiabetic properties. They could potentially be used in the management of diabetes .

Antiobesity Activity

Oxazole derivatives have also been found to have antiobesity properties. They could potentially be used in the treatment of obesity .

Antioxidant Activity

Oxazole derivatives can have antioxidant properties. Antioxidants help protect the body’s cells from damage by free radicals, potentially reducing the risk of various diseases .

Antitubercular Activity

Some oxazole derivatives have been found to have antitubercular properties. They could potentially be used in the treatment of tuberculosis .

Herbicidal Activity

Certain oxazole derivatives have shown herbicidal activities. They could potentially be used in the development of new herbicides .

Mechanism of Action

Target of Action

The compound N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide, also known as N-((5-methylisoxazol-4-yl)methyl)isoxazole-5-carboxamide, is a derivative of oxazole . Oxazole derivatives have been found to exhibit a wide spectrum of biological activities . .

Mode of Action

The mode of action of oxazole derivatives is often determined by their substitution patterns . These compounds can interact with various enzymes and receptors via numerous non-covalent interactions

Biochemical Pathways

Oxazole derivatives can affect various biochemical pathways due to their broad biological activities . They have been associated with antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities

Result of Action

The result of the compound’s action would be determined by its interaction with its targets and the subsequent effects on the associated biochemical pathways. Given the broad biological activities associated with oxazole derivatives , the compound could potentially have diverse molecular and cellular effects.

Safety and Hazards

Future Directions

The future directions in the field of isoxazole derivatives involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This includes the development of metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions .

properties

IUPAC Name |

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-6-7(5-12-14-6)4-10-9(13)8-2-3-11-15-8/h2-3,5H,4H2,1H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTHCRWLRRCCJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)C2=CC=NO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-methylisoxazol-4-yl)methyl)isoxazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-(4-bromo-3-methylphenyl)-2-(hydroxyimino)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2460971.png)

![1-(2-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2460976.png)

![2-[(1Z)-1-cyano-2-(dimethylamino)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2460978.png)

![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2460979.png)

![3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2460982.png)

![2-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2460984.png)